molecular formula C21H13N3OS B11973893 8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline

8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline

Cat. No.: B11973893
M. Wt: 355.4 g/mol
InChI Key: PCENXCLCDMUPLL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline typically involves multi-step organic reactions. One common synthetic route includes the reaction of quinoline derivatives with thieno[2,3-d]pyrimidine intermediates under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline involves its interaction with specific molecular targets within cells. It is known to bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For instance, it may inhibit the activity of certain kinases involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline can be compared with other similar compounds such as:

Properties

Molecular Formula

C21H13N3OS

Molecular Weight

355.4 g/mol

IUPAC Name

6-phenyl-4-quinolin-8-yloxythieno[2,3-d]pyrimidine

InChI

InChI=1S/C21H13N3OS/c1-2-6-14(7-3-1)18-12-16-20(23-13-24-21(16)26-18)25-17-10-4-8-15-9-5-11-22-19(15)17/h1-13H

InChI Key

PCENXCLCDMUPLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)OC4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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